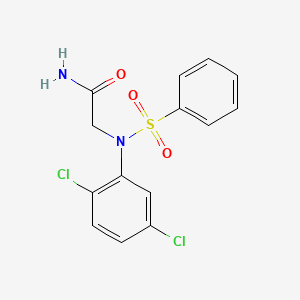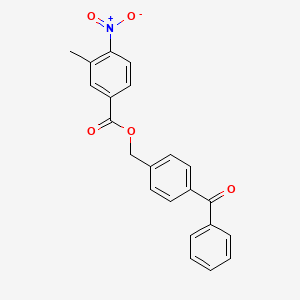
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as DCPG and is synthesized through a specific method that involves the reaction of various chemicals. In
Mécanisme D'action
The mechanism of action of DCPG involves the inhibition of a specific type of glutamate receptor known as the NMDA receptor. This receptor plays a critical role in various physiological processes such as memory and learning. By inhibiting this receptor, DCPG can reduce the excitability of neurons, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DCPG has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, DCPG has been shown to reduce the activity of certain enzymes such as COX-2, leading to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCPG in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of inhibiting this receptor on various physiological processes. Additionally, DCPG has been shown to have relatively low toxicity, making it a safer option compared to other compounds.
One limitation of using DCPG in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals. Additionally, DCPG has been shown to have relatively low potency compared to other NMDA receptor inhibitors.
Orientations Futures
There are several future directions for research on DCPG. One area of interest is its potential use in treating various neurological disorders such as epilepsy and neuropathic pain. Additionally, researchers are interested in exploring the potential use of DCPG in treating various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, researchers are interested in exploring the potential use of DCPG in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, or DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. Its synthesis method involves the reaction of various chemicals, and it has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant properties. DCPG inhibits the NMDA receptor, leading to its various biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are several future directions for research on DCPG, including its potential use in treating various neurological and inflammatory conditions.
Applications De Recherche Scientifique
DCPG has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, DCPG has been studied for its potential use in treating various neurological disorders such as epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-10-6-7-12(16)13(8-10)18(9-14(17)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBBWJRLXCWKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-({[3-(2-quinoxalinyl)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B3608993.png)
![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-2-methylbenzoic acid](/img/structure/B3608997.png)
![3-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B3609003.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3609012.png)
![1-[4-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B3609019.png)

![2-fluoro-N-({5-[(2-oxo-2-phenylethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3609035.png)
![N-(3-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3609043.png)

![2-fluorobenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3609058.png)
![[4-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3609063.png)
![bis[2-chloro-1-(chloromethyl)ethyl] [[(aminocarbonyl)oxy](4-nitrophenyl)methyl]phosphonate](/img/structure/B3609074.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trimethylphenoxy)acetamide](/img/structure/B3609079.png)
![2-methyl-3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3609087.png)